4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine can be classified as:
The synthesis of 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine can be achieved through several methodologies. One common approach involves the use of palladium-catalyzed cross-coupling reactions. A typical synthetic route includes:
This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the resulting compound .
The molecular structure of 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is characterized by:
The presence of these halogen atoms enhances the compound's lipophilicity and potential interactions with biological targets. The spatial arrangement of these substituents is crucial for its pharmacological properties .
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions due to its reactive halogen substituents. Notable reactions include:
These reactions are essential for developing new derivatives with enhanced properties .
The mechanism of action for compounds like 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
These mechanisms underline its potential as an anticancer agent .
The physical and chemical properties of 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine include:
These properties are crucial for determining its application in laboratory settings and potential therapeutic uses .
4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific applications:
The evolution of halogenated pyrrolopyridines parallels advances in heterocyclic chemistry and targeted drug design. Early routes relied on electrophilic halogenation, but limitations in regioselectivity spurred innovative methods:
Table 1: Key Synthetic Routes to Halogenated Pyrrolo[3,2-c]pyridines
Starting Material | Halogenation Method | Products | Yield (%) |
---|---|---|---|
6-Bromo-1H-pyrrolo[3,2-c]pyridine | CuI/I₂, DMF, 80°C | 3-Iodo-6-bromo derivative | 75 |
3-Iodo intermediate | Br₂, AcOH, 25°C | 4,7-Dibromo-3-iodo derivative | 82 |
7-Azaindole | NBS, DMF, 0°C | 3-Bromo-7-azaindole | 68 |
The 2024 breakthrough by Wang et al. highlighted 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine as a pivotal intermediate for synthesizing colchicine-binding site inhibitors (CBSIs). Through Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid, they generated derivatives exhibiting nanomolar cytotoxicity (IC₅₀: 0.12–0.21 µM) against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer lines [2]. This exemplifies the scaffold’s role in conformationally constrained analogs of combretastatin A-4, where halogens enable further functionalization while enhancing tubulin binding [2] [10].
Multisubstituted halogens profoundly influence the physicochemical and target-binding properties of pyrrolopyridines. In 4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine, each halogen contributes distinct effects:
Table 2: Impact of Halogen Positioning on Biological Activity
Halogen Pattern | Biological Activity | Potency | Target/Mechanism |
---|---|---|---|
4,7-Dibromo-3-iodo (this compound) | Anticancer (HeLa cells) | IC₅₀: 0.12 µM | Tubulin polymerization inhibition |
4-Bromo-7-chloro | Kinase inhibition | IC₅₀: 7.1 µM | c-Src kinase |
6-Aryl-4-(p-bromobenzylamino) | Antibacterial (S. aureus) | MIC: 8 mg/L | TMPK inhibition |
3,5-Diiodo | Antiviral (HCV) | EC₅₀: 61.70 µM | NS5B polymerase |
The halogen diversity in this scaffold supports molecular editing: bromines undergo Suzuki couplings for biaryl synthesis, while iodine facilitates Sonogashira or Buchwald-Hartwig reactions. This versatility underpins structure-activity relationship (SAR) exploration, as evidenced by CBSIs where 3-iodo groups improved tubulin binding affinity by 15-fold over chloro analogs [2] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1